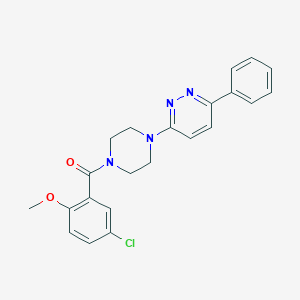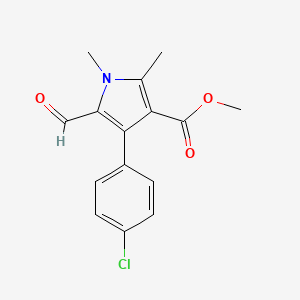
methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCC is a pyrrole-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate possess significant antimicrobial properties. For instance, a study by Hublikar et al. (2019) involved the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which demonstrated notable antibacterial and antifungal activities. These activities were attributed to the presence of the heterocyclic ring in the compounds, with an observed increase in activity upon the introduction of a methoxy group into the structure. This research provides a basis for the development of new antimicrobial agents leveraging the core structure of these compounds Hublikar et al., 2019.
Synthesis and Characterization
The synthesis and structural characterization of these compounds involve various chemical reactions, including cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. These methods facilitate the creation of a series of derivatives with potential applications in drug development and other areas of chemical research. For example, Singh et al. (2013) described the synthesis, molecular structure, and spectral analysis of a related compound, showcasing the role of quantum chemical calculations in evaluating the properties and reactivity of such molecules Singh et al., 2013.
Molecular Modeling and Applications
Additionally, the use of molecular modeling and crystal structure analysis offers insights into the physical and chemical properties of these compounds, which can be pivotal in the design of pharmaceuticals and materials. For instance, the study by Silva et al. (2012) on chain functionalized pyrroles highlighted the utility of synchrotron X-ray powder diffraction data in ab initio crystal structure determination, aiding in the development of antitumoral agents Silva et al., 2012.
Wirkmechanismus
The mode of action of these compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The biochemical pathways affected by these compounds can be diverse, depending on the specific targets and the nature of the interactions .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of these compounds. Specific adme properties can vary widely among different indole derivatives .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of these compounds .
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-13(15(19)20-3)14(12(8-18)17(9)2)10-4-6-11(16)7-5-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTYLEPRBQONRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)

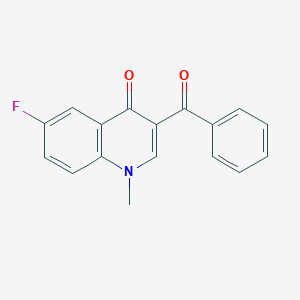
![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)
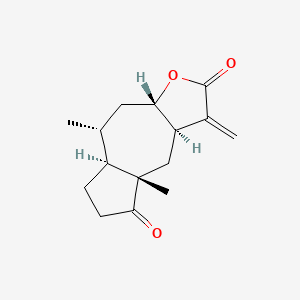
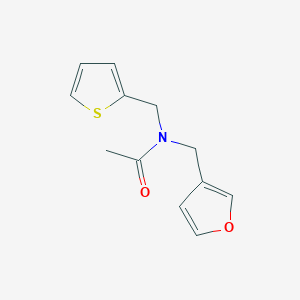

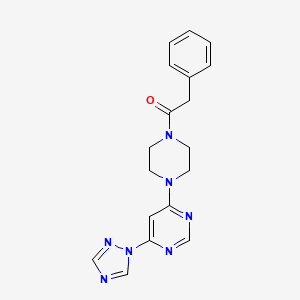
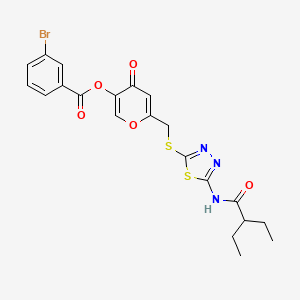


![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)
